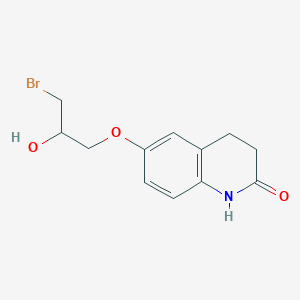
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The compound also features a bromo-substituted hydroxypropoxy group attached to the quinolinone core. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions. This step forms the bicyclic quinolinone structure.
Introduction of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced through an etherification reaction. This involves reacting the quinolinone core with 3-bromo-1,2-propanediol in the presence of a base such as potassium carbonate.
Bromination: The final step involves the selective bromination of the hydroxypropoxy group using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the hydroxypropoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The quinolinone core can be reduced to the corresponding tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), base (potassium carbonate), solvent (dimethylformamide, DMF).
Oxidation Reactions: Oxidizing agents (PCC, Jones reagent), solvent (dichloromethane, DCM).
Reduction Reactions: Reducing agents (LiAlH4), solvent (ether).
Major Products Formed
Substitution Reactions: Substituted quinolinone derivatives with various functional groups.
Oxidation Reactions: Quinolinone derivatives with carbonyl groups.
Reduction Reactions: Tetrahydroquinoline derivatives.
Scientific Research Applications
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of bioactive compounds for drug discovery.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact mechanism of action depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
6-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-(3-iodo-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
6-(3-methoxy-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a methoxy group instead of bromine.
Uniqueness
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of the bromo-substituted hydroxypropoxy group, which imparts specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the hydroxypropoxy group enhances the compound’s solubility and interaction with biological targets, contributing to its potential therapeutic applications.
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14BrNO3/c13-6-9(15)7-17-10-2-3-11-8(5-10)1-4-12(16)14-11/h2-3,5,9,15H,1,4,6-7H2,(H,14,16) |
InChI Key |
GAABHZOHQTWJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC(CBr)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














